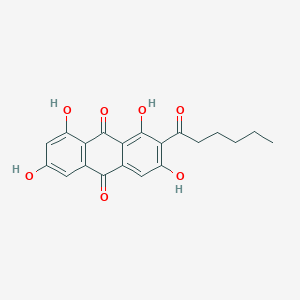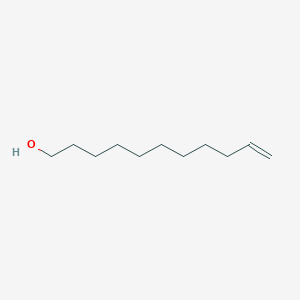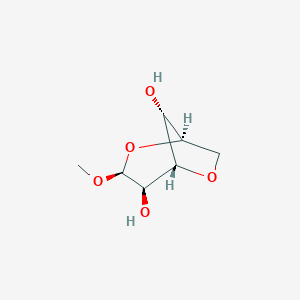
Methyl 3,6-anhydro-α-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,6-anhydro-α-D-glucopyranoside, also known as MAG, is a monosaccharide derivative that has gained significant attention in scientific research due to its unique properties. MAG has a cyclic structure with a six-membered ring and an oxygen atom in the ring. It is a white crystalline powder with a slightly sweet taste and is soluble in water. MAG has been studied extensively for its potential applications in various fields, including pharmaceuticals, food, and biotechnology.
作用机制
The mechanism of action of Methyl 3,6-anhydro-α-D-glucopyranoside is not fully understood. However, it is believed that Methyl 3,6-anhydro-α-D-glucopyranoside exerts its biological effects by interacting with specific receptors and enzymes in the body. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
生化和生理效应
Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have various biochemical and physiological effects. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to have prebiotic effects by promoting the growth of beneficial bacteria in the gut. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have cryoprotective effects by protecting cells and tissues from damage during freezing and thawing.
实验室实验的优点和局限性
Methyl 3,6-anhydro-α-D-glucopyranoside has several advantages for use in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside is relatively easy to synthesize and is readily available. Methyl 3,6-anhydro-α-D-glucopyranoside is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of Methyl 3,6-anhydro-α-D-glucopyranoside in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside has a relatively low solubility in water, which can limit its use in aqueous solutions. Methyl 3,6-anhydro-α-D-glucopyranoside is also relatively expensive compared to other monosaccharide derivatives.
未来方向
There are several future directions for research on Methyl 3,6-anhydro-α-D-glucopyranoside. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of inflammatory and neoplastic diseases. Another potential direction is to investigate the prebiotic effects of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to optimize the synthesis of Methyl 3,6-anhydro-α-D-glucopyranoside and to reduce its cost, making it more accessible for use in various applications.
合成方法
Methyl 3,6-anhydro-α-D-glucopyranoside can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce Methyl 3,6-anhydro-α-D-glucopyranoside through fermentation.
科学研究应用
Methyl 3,6-anhydro-α-D-glucopyranoside has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and biotechnology. In the pharmaceutical industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues. In the food industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use as a low-calorie sweetener and as a prebiotic. In biotechnology, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use in the production of biofuels and other bioproducts.
属性
CAS 编号 |
13407-60-8 |
|---|---|
产品名称 |
Methyl 3,6-anhydro-α-D-glucopyranoside |
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChI 键 |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
规范 SMILES |
COC1C(C2C(C(O1)CO2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




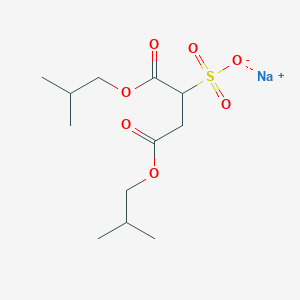
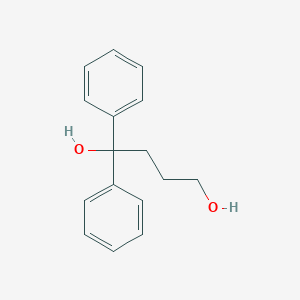
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
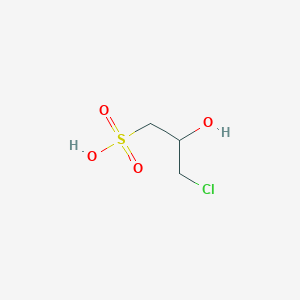

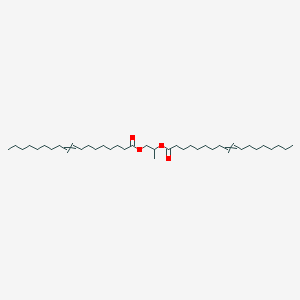

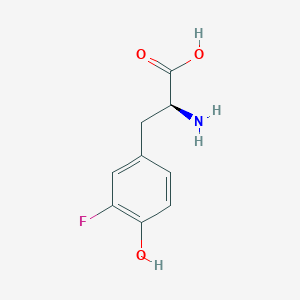

![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
